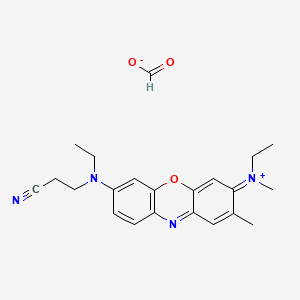
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxazin-5-ium core: This can be achieved through a series of condensation reactions involving appropriate aromatic amines and aldehydes.
Introduction of the cyanoethyl and ethylamino groups: These groups are introduced through nucleophilic substitution reactions, where the cyanoethyl and ethylamino groups replace leaving groups on the phenoxazin-5-ium core.
Formate formation: The final step involves the reaction of the intermediate compound with formic acid to yield the formate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl or ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxazin-5-ium derivatives depending on the nucleophile used.
Scientific Research Applications
7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also interact with proteins, affecting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine derivatives: Compounds with similar core structures but different substituents.
Amino-substituted phenoxazines: Compounds with amino groups at different positions on the phenoxazine core.
Uniqueness
The unique combination of cyanoethyl, ethylamino, and methyl groups on the phenoxazin-5-ium core gives 7-((2-Cyanoethyl)ethylamino)-3-(ethylmethylamino)-2-methylphenoxazin-5-ium formate distinct chemical and biological properties
Properties
CAS No. |
97952-45-9 |
|---|---|
Molecular Formula |
C21H25N4O.CHO2 C22H26N4O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[7-[2-cyanoethyl(ethyl)amino]-2-methylphenoxazin-3-ylidene]-ethyl-methylazanium;formate |
InChI |
InChI=1S/C21H25N4O.CH2O2/c1-5-24(4)19-14-21-18(12-15(19)3)23-17-9-8-16(13-20(17)26-21)25(6-2)11-7-10-22;2-1-3/h8-9,12-14H,5-7,11H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
ACJLWHXJMCBSPX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC2=C(C=C1)N=C3C=C(C(=[N+](C)CC)C=C3O2)C.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















